N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13511374 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure , have been explored for their cardiac electrophysiological activity, highlighting their potential as class III antiarrhythmic agents. These compounds exhibit potency in vitro comparable to sematilide, indicating their viability as selective class III agents for cardiac applications (Morgan et al., 1990).
Synthesis of Cyclic Dipeptidyl Ureas
Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves compounds with similar chemical functionalities. These novel pseudopeptidic [1,2,4]triazines, constituted from different amino acids, showcase the chemical versatility and potential pharmaceutical applications of such structures (Sañudo et al., 2006).
Anticoagulant Efficiency
Derivatives of benzamidine, including those structurally related to N-[2-(1-cyclohexen-1-yl)ethyl]-3-[(methylsulfonyl)amino]benzamide, have shown potent inhibitory effects on bovine factor Xa, demonstrating their potential as anticoagulants. These findings suggest applications in the development of new therapeutics for coagulation disorders (Stürzebecher et al., 1989).
Synthesis and Insecticidal Activity
Flubendiamide, a compound with a similar sulfonamide moiety, showcases a novel chemical structure leading to high insecticidal activity, especially against lepidopterous pests. This highlights the potential for designing new pesticides based on such chemical frameworks (Tohnishi et al., 2005).
Ionic Liquids Synthesis
The synthesis of beta-amino alcohols and their derivatives, using related chemical structures, points to innovative approaches in creating new classes of ionic liquids. These findings have implications for the development of environmentally friendly solvents and materials (Fringuelli et al., 2004).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)18-15-9-5-8-14(12-15)16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12,18H,2-4,7,10-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXCIBKRZZTNCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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